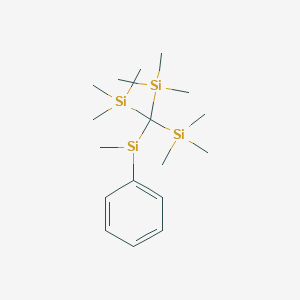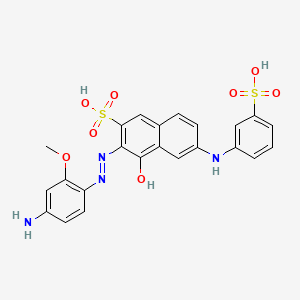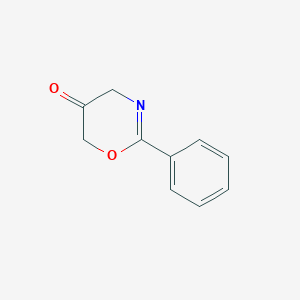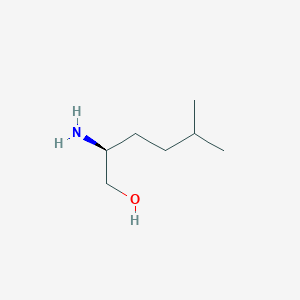
(2S)-2-Amino-5-methylhexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-5-methylhexan-1-ol: is an organic compound with the molecular formula C7H17NO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a hexane backbone. The (2S) configuration indicates the specific spatial arrangement of these groups around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-5-methylhexan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as 5-methylhexan-1-ol.
Amination: The hydroxyl group is converted to an amino group through a series of reactions, including protection, substitution, and deprotection steps.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-2-Amino-5-methylhexan-1-ol can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: The major product is often a ketone or aldehyde.
Reduction: The major products include various amines and alcohols.
Substitution: The products depend on the substituents introduced, such as alkylated or acylated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (2S)-2-Amino-5-methylhexan-1-ol is used as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Studies: The compound is used in studies involving enzyme-substrate interactions due to its chiral nature.
Medicine:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those requiring chiral purity.
Industry:
Chemical Manufacturing: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-5-methylhexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and ionic interactions, while the hydroxyl group can participate in hydrogen bonding. These interactions influence the compound’s binding affinity and specificity towards its targets, thereby modulating biological pathways and effects.
Comparison with Similar Compounds
(2R)-2-Amino-5-methylhexan-1-ol: The enantiomer of (2S)-2-Amino-5-methylhexan-1-ol with different spatial arrangement.
2-Amino-5-methylhexanoic acid: A structurally similar compound with a carboxyl group instead of a hydroxyl group.
2-Amino-5-methylhexane: A similar compound lacking the hydroxyl group.
Uniqueness:
Chirality: The (2S) configuration imparts specific stereochemical properties that influence its reactivity and interactions.
Functional Groups: The presence of both amino and hydroxyl groups allows for diverse chemical reactions and applications.
Properties
CAS No. |
76693-81-7 |
|---|---|
Molecular Formula |
C7H17NO |
Molecular Weight |
131.22 g/mol |
IUPAC Name |
(2S)-2-amino-5-methylhexan-1-ol |
InChI |
InChI=1S/C7H17NO/c1-6(2)3-4-7(8)5-9/h6-7,9H,3-5,8H2,1-2H3/t7-/m0/s1 |
InChI Key |
JTQATQDZVQUMNK-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)CC[C@@H](CO)N |
Canonical SMILES |
CC(C)CCC(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


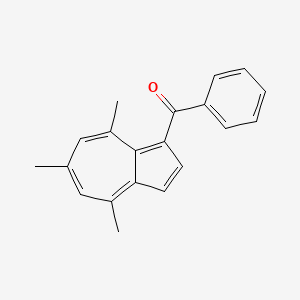
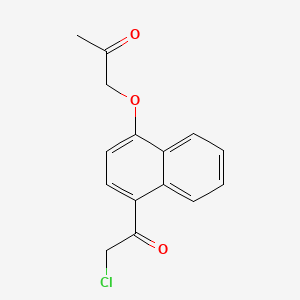


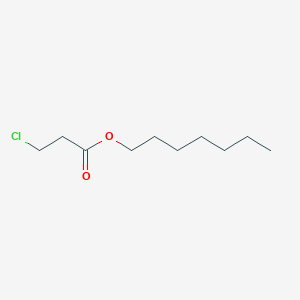


![Benzoic acid, 4-[(trimethylsilyl)carbonyl]-, methyl ester](/img/structure/B14454016.png)
